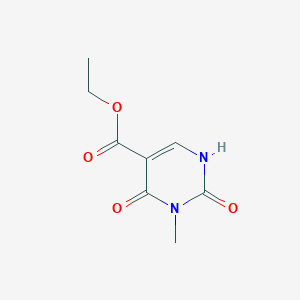
ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Cat. No. B2887425
M. Wt: 198.178
InChI Key: ZKBZPXRXJDUNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06271195B1
Procedure details


74.08 g (1 mol) of N-methyl urea and 216.2 g (1 mol) diethylethoxymethylenemalonate were heated together at 122° C. for 24 hours, followed by 170° C. for 12 hours, to give the 3-methyluracil-5-carboxylic acid ethyl ester in 35% yield (following recrystallization from ethyl acetate).


Yield
35%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH2:5])=[O:4].C(O[C:9](=[O:20])[C:10](=[CH:16]OCC)[C:11]([O:13][CH2:14][CH3:15])=[O:12])C>>[CH2:14]([O:13][C:11]([C:10]1[C:9](=[O:20])[N:2]([CH3:1])[C:3](=[O:4])[NH:5][CH:16]=1)=[O:12])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
74.08 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)N
|
|
Name
|
|
|
Quantity
|
216.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C=1C(N(C(NC1)=O)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
